molecular formula C9H6O3 B183389 7-hydroxy-4H-chromen-4-one CAS No. 59887-89-7

7-hydroxy-4H-chromen-4-one

Cat. No. B183389
Key on ui cas rn: 59887-89-7
M. Wt: 162.14 g/mol
InChI Key: WVJCRTSTRGRJJT-UHFFFAOYSA-N
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Patent
US05552435

Procedure details

To a cooled (5° C.) solution of 2N sodium hydroxide (10.0 L) was added the compound of step A (244.1 g) in one portion. The solution was warmed to room temperature over 2 hours using a warm water bath then recooled to 5° C. and the pH adjusted to 2 with 6M sulfuric acid (1.2 L). The mixture was extracted with 3×3.0 L of ethyl acetate, washed with brine (1×2.0 L) dried over sodium sulfate and filtered. Concentration in vacuo gave a tan solid. Trituration with hexanes, and filtration afforded 173.7 g (58% yield) of the title compound. M.P. 136° C.-137° C.
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
244.1 g
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
reactant
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:5]=1[C:11](=[O:15])[CH2:12][CH2:13]Cl.S(=O)(=O)(O)O>>[OH:10][C:8]1[CH:7]=[CH:6][C:5]2[C:11](=[O:15])[CH:12]=[CH:13][O:3][C:4]=2[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10 L
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
244.1 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)C(CCCl)=O
Step Three
Name
Quantity
1.2 L
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then recooled to 5° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 3×3.0 L of ethyl acetate
WASH
Type
WASH
Details
washed with brine (1×2.0 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gave a tan solid
FILTRATION
Type
FILTRATION
Details
Trituration with hexanes, and filtration

Outcomes

Product
Name
Type
product
Smiles
OC1=CC2=C(C(C=CO2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 173.7 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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